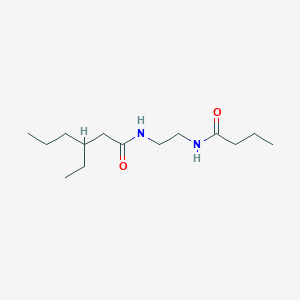

N-(2-Butanamidoethyl)-3-ethylhexanamide

Description

N-(2-Butanamidoethyl)-3-ethylhexanamide is a branched-chain amide characterized by a central ethylhexanamide backbone and a butanamidoethyl substituent. The ethylhexanamide moiety confers lipophilicity, while the butanamidoethyl group may influence solubility and hydrogen-bonding interactions.

Properties

CAS No. |

61796-96-1 |

|---|---|

Molecular Formula |

C14H28N2O2 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

N-[2-(butanoylamino)ethyl]-3-ethylhexanamide |

InChI |

InChI=1S/C14H28N2O2/c1-4-7-12(6-3)11-14(18)16-10-9-15-13(17)8-5-2/h12H,4-11H2,1-3H3,(H,15,17)(H,16,18) |

InChI Key |

RKHKQHOXUZLQPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(=O)NCCNC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butanamidoethyl)-3-ethylhexanamide can be achieved through a multi-step process involving the following key steps:

Formation of 2-Butanamidoethylamine: This intermediate can be synthesized by reacting butanoyl chloride with ethylenediamine under basic conditions.

Acylation Reaction: The 2-Butanamidoethylamine is then reacted with 3-ethylhexanoyl chloride in the presence of a base such as triethylamine to form this compound.

The reaction conditions typically involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of the acyl chloride to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butanamidoethyl)-3-ethylhexanamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

Hydrolysis: Butanoic acid and 3-ethylhexanamide.

Reduction: 2-Butanamidoethylamine and 3-ethylhexanamine.

Substitution: Various substituted amides depending on the electrophile used.

Scientific Research Applications

N-(2-Butanamidoethyl)-3-ethylhexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying amide bond formation and cleavage.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(2-Butanamidoethyl)-3-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide bond in the compound can form hydrogen bonds with active site residues of enzymes, influencing their activity. Additionally, the hydrophobic 3-ethylhexanamide moiety can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of N-(2-Butanamidoethyl)-3-ethylhexanamide with analogs from the evidence:

Key Observations :

- Branched vs. Aromatic Substituents: The target compound’s butanamidoethyl group contrasts with the bromophenyl or chlorophenyl groups in analogs, impacting electronic properties and steric bulk.

- Directing Groups : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group critical for metal-catalyzed reactions, a feature absent in the target compound .

- Hydroxamic Acids : Compounds like 7 include a hydroxamic acid moiety (N-hydroxyamide), which confers radical scavenging activity, unlike the standard amide in the target compound .

Physicochemical and Spectroscopic Properties

- Chirality : Compound 6 demonstrates high enantiopurity (93% ee) via chiral HPLC, suggesting that the target compound’s stereochemistry could similarly influence its bioactivity or catalytic utility .

- NMR Data : The ethylhexanamide backbone in compound 6 shows characteristic ¹H NMR signals at δ 2.25 (d, J = 7.0 Hz, 2H) and ¹³C NMR signals at δ 171.4 (C=O), comparable to the target compound’s expected spectra .

- Lipophilicity : The ethylhexanamide chain likely enhances lipophilicity, similar to compound 6, while the butanamidoethyl group may improve aqueous solubility relative to aromatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.